molecular formula C26H30ClN3O4S B604964 ent-LP 99

ent-LP 99

カタログ番号: B604964
分子量: 516.1 g/mol
InChIキー: LVDRREOUMKACNJ-GJZUVCINSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ent-LP 99: is a chemical compound known as a negative control for LP 99. It is a selective inhibitor of bromodomain-containing proteins BRD7 and BRD9. The chemical name for this compound is N-[(2S,3R)-2-(4-Chlorophenyl)-1-(1,2-dihydro-1,4-dimethyl-2-oxo-7-quinolinyl)-6-oxo-3-piperidinyl]-2-methyl-1-propanesulfonamide .

科学的研究の応用

ent-LP 99 is primarily used in scientific research as a negative control for LP 99. Its applications include:

準備方法

The synthesis of ent-LP 99 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Formation of the quinoline core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine ring: This step involves the addition of the piperidine moiety to the quinoline core.

Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.

化学反応の分析

ent-LP 99 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

作用機序

ent-LP 99 exerts its effects by selectively inhibiting the bromodomain-containing proteins BRD7 and BRD9. These proteins are involved in the regulation of gene expression through their interactions with acetylated histones. By inhibiting these interactions, this compound can modulate the expression of specific genes and pathways involved in various cellular processes .

類似化合物との比較

ent-LP 99 is similar to LP 99, but it serves as a negative control, meaning it does not exhibit the same inhibitory activity. Other similar compounds include:

This compound is unique in its role as a negative control, providing a valuable tool for validating the specificity and efficacy of LP 99 and other bromodomain inhibitors.

生物活性

N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide is a synthetic compound with a complex molecular structure that includes a piperidine ring and a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H30ClN3O4SC_{26}H_{30}ClN_{3}O_{4}S, with a molecular weight of approximately 516.1 g/mol. Its structural complexity suggests various potential interactions with biological targets, making it an interesting candidate for further research.

The biological activity of this compound primarily revolves around its interactions with specific proteins involved in cell signaling pathways. The sulfonamide group is known for its diverse pharmacological properties, including antibacterial and antiviral activities. The compound's mechanism of action may involve inhibition of key enzymes or receptors that play critical roles in disease processes.

Antitumor Activity

Recent studies have indicated that compounds similar to N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide exhibit significant antitumor properties. For instance, a related compound demonstrated potent activity against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs) . The ability to target drug-resistant mutations enhances the therapeutic potential of such compounds.

Inhibition of Enzymatic Activity

The compound's structure suggests possible inhibition of enzymes such as cathepsin K, which is involved in bone resorption and has implications in osteoporosis and cancer metastasis . Research into similar sulfonamides has shown their capacity to modulate enzymatic activity, leading to therapeutic effects in various conditions.

Pharmacokinetics and Bioavailability

Studies have highlighted the importance of pharmacokinetic profiles in determining the efficacy of new compounds. N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide's bioavailability and metabolic stability are crucial for its development as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for future clinical applications.

Case Studies and Research Findings

Study ReferenceKey Findings
Demonstrated potent activity against c-KIT mutations in GISTs with improved pharmacokinetic profiles.
Explored the synthesis and potential biological activities of sulfonamide derivatives, emphasizing their role in drug discovery.
Investigated the inhibition of cathepsin K by related compounds, suggesting implications for bone-related diseases.

Future Research Directions

Further studies are necessary to elucidate the full spectrum of biological activities associated with N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide. Key areas for exploration include:

  • In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
  • Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Structure–Activity Relationship (SAR) : Optimizing the chemical structure to enhance potency and selectivity.

特性

IUPAC Name

N-[(2S,3R)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDRREOUMKACNJ-GJZUVCINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@H]([C@@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。